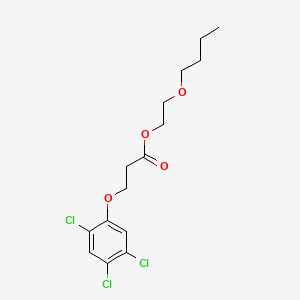

2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate

Description

Post-War Expansion of Phenoxy Herbicides

The discovery of synthetic auxins in the 1940s revolutionized weed control, with 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) becoming foundational herbicides. These compounds mimicked indoleacetic acid (IAA), inducing uncontrolled growth in broadleaf plants while sparing monocot crops. By the 1950s, researchers sought structural variants to address limitations in selectivity and environmental persistence.

The introduction of propionic acid derivatives marked a significant innovation. Replacing the acetic acid moiety with a propionate group, as seen in fenoprop (2,4,5-TP), created chiral molecules with enhanced biological activity in their (2R)-isomeric form. This modification improved herbicidal action against woody plants while maintaining crop compatibility. Esterification strategies further optimized these properties, yielding derivatives like 2-butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate. The butoxyethyl ester group increased lipid solubility, enhancing foliar absorption and rainfastness compared to parent acids.

Properties

CAS No. |

30387-70-3 |

|---|---|

Molecular Formula |

C15H19Cl3O4 |

Molecular Weight |

369.7 g/mol |

IUPAC Name |

2-butoxyethyl 3-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C15H19Cl3O4/c1-2-3-5-20-7-8-22-15(19)4-6-21-14-10-12(17)11(16)9-13(14)18/h9-10H,2-8H2,1H3 |

InChI Key |

WERRVXJNLSIJED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)CCOC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of 2-Butoxyethyl Chloroacetate with Sodium Salt of 3,5,6-Trichloro-2-pyridinol

This method involves nucleophilic substitution where the sodium salt of 3,5,6-trichloro-2-pyridinol reacts with 2-butoxyethyl chloroacetate in the presence of a phase transfer catalyst such as tetrabutylammonium bromide.

Reaction Conditions and Results:

| Parameter | Details |

|---|---|

| Reactants | 0.445 moles each of sodium salt and 2-butoxyethyl chloroacetate |

| Catalyst | Tetrabutylammonium bromide (4.5 g) |

| Temperature | 55°C, water bath |

| Reaction Time | Until 2-butoxyethyl chloroacetate <0.5% remains |

| Workup | Washing with hot water, filtration, hexane extraction, drying, decolorization |

| Yield | ~90% |

| Purity | ~91% |

This solvent-free reaction reduces solvent and energy use during the reaction step, with only minimal solvent required for product separation.

Method 2: Transesterification from Triclopyr Methyl or Ethyl Ester

Transesterification involves reacting triclopyr methyl or ethyl ester with excess 2-butoxyethanol in the presence of catalysts such as titanium butoxide.

| Step | Conditions | Outcome |

|---|---|---|

| Reactants | Triclopyr methyl ester + 2-butoxyethanol (excess) | |

| Catalyst | Titanium butoxide (1 ml) | |

| Temperature | 90°C initial, then heated to 120–150°C | |

| Reaction Time | 7 hours | |

| Removal of Methanol | Distillation under vacuum | |

| Workup | Dilution with water, catalyst removal, back-extraction with ethylene dichloride | |

| Yield | 96% | |

| Purity | 98.5% |

This method achieves high conversion (98%) and purity, with efficient removal of byproduct methanol and catalyst.

Method 3: Direct Esterification of Triclopyr Acid with 2-Butoxyethanol

Direct esterification is performed by refluxing triclopyr acid with 2-butoxyethanol in toluene using acid catalysts like p-toluenesulfonic acid or sulfuric acid. Water formed is removed continuously using a Dean-Stark apparatus.

| Example | Catalyst | Temperature (°C) | Reaction Time (hrs) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 25 | p-Toluenesulfonic acid (2 g) | 110-112 | 3 | 93.13 | >99 |

| 31 | p-Toluenesulfonic acid (1 g) | 110-112 | 3 | 90.3 | 97 |

| 31-A | Sulfuric acid (1 ml) | 110-112 | 3 | 82.1 | 84.7 |

Workup includes washing with cold water, extraction of aqueous washings with toluene, drying over anhydrous sodium sulfate, decolorization with silica gel, and vacuum distillation to isolate the product.

Comparative Summary of Preparation Methods

| Method | Key Reactants | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Reaction of 2-butoxyethyl chloroacetate with sodium salt | Sodium salt of 3,5,6-trichloro-2-pyridinol + 2-butoxyethyl chloroacetate | Tetrabutylammonium bromide | Minimal solvent for extraction | 55°C | ~90 | ~91 | Solvent-free reaction step |

| Transesterification | Triclopyr methyl ester + 2-butoxyethanol | Titanium butoxide | None during reaction | 120–150°C | 96 | 98.5 | Methanol removed by vacuum distillation |

| Direct esterification | Triclopyr acid + 2-butoxyethanol | p-Toluenesulfonic acid or sulfuric acid | Toluene | 110–112°C | 82–93 | 85–99 | Water removed by Dean-Stark apparatus |

Additional Notes and Optimization Insights

- Catalyst Selection: p-Toluenesulfonic acid provides better yields and purity compared to sulfuric acid in direct esterification.

- Solvent Use: Minimizing solvent during reaction reduces energy consumption; solvents are mainly used for product separation and purification.

- Water Removal: Efficient removal of water (by azeotropic distillation or Dean-Stark apparatus) is critical to drive esterification to completion.

- Purification: Drying over anhydrous sodium sulfate and decolorization with charcoal or silica gel improve product quality.

- Reaction Time and Temperature: Optimizing these parameters balances conversion and product stability.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4,5-trichlorophenoxyacetic acid and 2-butoxyethanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions

Major Products Formed

Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and 2-butoxyethanol.

Oxidation: Corresponding aldehydes or carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate is in the formulation of herbicides. This compound acts as an active ingredient in herbicidal products such as Triclopyr, which is used to control unwanted vegetation, particularly woody plants and perennial broadleaf weeds.

Cosmetic Formulations

In addition to its agricultural uses, this compound is also utilized in cosmetic formulations. Its properties as a solvent and emulsifier make it valuable in creating stable and effective skin care products.

Safety and Efficacy

Research has indicated that products containing this compound undergo rigorous safety assessments before market introduction. These studies often include in vivo tests to evaluate skin irritation potential and overall dermatological safety . The formulation must meet the criteria set forth by regulatory bodies such as the European Union's Directive on Cosmetic Products.

Case Studies

Several case studies illustrate the application of this compound in real-world scenarios:

-

Herbicide Efficacy Study :

- Objective : To assess the effectiveness of Triclopyr formulations containing this compound against specific weed species.

- Methodology : Field trials were conducted comparing treated plots with control plots.

- Results : The study demonstrated significant reductions in target weed populations within treated areas compared to controls.

-

Cosmetic Product Development :

- Objective : To formulate a new moisturizing cream utilizing this compound as an emulsifier.

- Methodology : A Box-Behnken design was employed to optimize formulation parameters.

- Results : The final product exhibited enhanced stability and user satisfaction based on sensory evaluations.

Data Table: Comparison of Applications

| Application Area | Compound Role | Key Benefits | Safety Considerations |

|---|---|---|---|

| Herbicides | Active Ingredient | Effective against woody plants and perennial weeds | Must undergo environmental impact assessments |

| Cosmetics | Emulsifier/Solvent | Improves formulation stability and texture | Subject to dermatological safety tests |

Mechanism of Action

The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural differences lie in the position of the phenoxy group (2- vs. 3-substitution) and the ester group (e.g., butyl vs. butoxyethyl). These modifications influence solubility, environmental persistence, and biological activity.

Table 1: Structural Comparison

| Compound Name | CAS | Substituent Position | Ester Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate | 30387-70-3 | 3- | 2-butoxyethyl | C₁₅H₁₉Cl₃O₄ | 369.67 |

| Fenoprop-butyl (2-substituted isomer) | 13557-98-7 | 2- | butyl | C₁₃H₁₅Cl₃O₃ | 325.62 |

| 2-(2,4,5-Trichlorophenoxy)propionic acid (fenoprop) | 93-72-1 | 2- | N/A (free acid) | C₉H₇Cl₃O₃ | 269.51 |

| MCPA butoxyethyl ester | N/A | 2- | 2-butoxyethyl | C₁₅H₁₉ClO₄ | 302.76 |

Physicochemical Properties

- Lipophilicity: The butoxyethyl group in this compound increases lipophilicity (logP ~3.5) compared to fenoprop-butyl (logP ~3.0), enhancing membrane permeability but raising bioaccumulation risks .

- Volatility: The butoxyethyl ester’s higher molecular weight (369.67 vs.

- Hydrolysis : Both esters hydrolyze to their parent acids under alkaline conditions, but the butoxyethyl group’s ether linkage may slow degradation compared to straight-chain esters .

Table 2: Key Physicochemical Properties

| Property | 2-Butoxyethyl 3-(2,4,5-T)propionate | Fenoprop-butyl | Fenoprop (free acid) |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 380.4 | 368.7 |

| Density (g/cm³) | ~1.3 (estimated) | 1.291 | 1.523 |

| Water Solubility | Low | Insoluble | 200 mg/L (20°C) |

| LogP | ~3.5 | 3.0 | 3.5 |

Toxicity and Environmental Impact

- Dioxin Formation: Pyrolysis of 2-substituted phenoxypropionates (e.g., fenoprop salts) generates 2,3,7,8-TCDD, a carcinogen .

- Regulatory Status: Fenoprop and its esters (e.g., fenoprop-butyl) are banned globally due to persistence, teratogenicity, and dioxin contamination risks . The target compound’s regulatory status remains unclear but likely faces similar restrictions.

Biological Activity

2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate is a chemical compound that has garnered attention for its biological activity, particularly in the context of herbicidal applications and potential toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is an ester derivative of triclopyr, which is known for its herbicidal properties. Its chemical formula is , and it belongs to the class of chlorinated phenoxy acid herbicides. The presence of the butoxyethyl group enhances its solubility and bioavailability in various environments.

Herbicidal Activity

This compound exhibits significant herbicidal activity against a range of broadleaf weeds and woody plants. It acts by disrupting plant growth processes, primarily through the inhibition of specific enzymes involved in plant metabolism.

- Mechanism of Action : The compound mimics plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that observed with other phenoxy herbicides.

Toxicological Effects

Research indicates that this compound may pose various health risks:

- Acute Toxicity : Animal studies have shown that the compound can be hepatotoxic, causing liver damage at certain exposure levels .

- Irritation and Sensitization : It is classified as a mild eye irritant and may cause skin sensitization in sensitive individuals .

- Long-term Effects : Chronic exposure has been linked to immunological effects and potential reproductive toxicity, although data remains limited .

Study on Herbicidal Efficacy

A study conducted on the efficacy of triclopyr-based herbicides demonstrated that this compound effectively controlled specific invasive plant species in forested areas. The study reported:

- Application Rate : Effective control was observed at application rates between 1-3 kg/ha.

- Target Species : Significant reductions in biomass for species like Rubus spp. and Ailanthus altissima were noted.

Toxicological Profile

The Agency for Toxic Substances and Disease Registry (ATSDR) provides a detailed toxicological profile for chlorinated dibenzo-p-dioxins and related compounds, including those containing 2-butoxyethyl groups. Key findings include:

| Effect Type | Observations |

|---|---|

| Immunological Effects | Altered immune response in animal models |

| Neurological Effects | Potential neurotoxicity observed at high doses |

| Reproductive Effects | Evidence of reproductive harm in laboratory studies |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Prioritize ¹H NMR for protons adjacent to ester (δ 4.0–4.5 ppm) and ether (δ 3.5–3.8 ppm) oxygen atoms. ¹³C NMR identifies carbonyl carbons (δ 170–175 ppm).

- Infrared (IR) Spectroscopy : Focus on ester C=O stretch (~1740 cm⁻¹) and aromatic C-Cl vibrations (600–800 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns. Reference structural coordinates from crystallographic or computational models for validation .

Q. What are the recommended protocols for synthesizing this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Esterification : React 3-(2,4,5-trichlorophenoxy)propionic acid with 2-butoxyethanol using H₂SO₄ (1–2% w/w) as a catalyst under reflux (110–120°C).

- Optimization : Use a 1:1.2 molar ratio (acid:alcohol) and remove water via Dean-Stark apparatus. Purify via silica gel chromatography (hexane:ethyl acetate, 3:1). Yields >85% are achievable with strict anhydrous conditions .

Q. What analytical techniques are validated for quantifying this compound in aqueous environmental samples?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 cartridges for pre-concentration. Elute with acetonitrile.

- GC-MS/ECD : Employ electron-capture detection (ECD) for chlorinated analytes. Validate with deuterated internal standards (e.g., d₅-2,4,5-TP) to ensure recovery rates of 70–120% .

Advanced Research Questions

Q. How should researchers design experiments to assess the phytotoxic effects of this compound while controlling for environmental variables?

- Methodological Answer :

- Controlled Greenhouse Trials : Use standardized soil (e.g., loam with 2% organic matter) and maintain consistent humidity (60–70%) and light cycles (16h light/8h dark).

- Dose-Response Analysis : Apply compound at 0.1–10 mg/L via root drench. Measure inhibition of root elongation in Arabidopsis thaliana or Lactuca sativa over 14 days. Include microbial activity controls (e.g., azide-treated soil) .

Q. What methodologies are appropriate for resolving contradictions in reported soil adsorption coefficients (Kd) of this compound?

- Methodological Answer :

- Batch Equilibrium Studies : Use 10 g soil samples shaken with 20 mL compound solution (0.1–10 ppm) for 24h. Quantify supernatant via LC-MS/MS.

- Meta-Analysis : Normalize Kd values to soil organic carbon (SOC) content and pH. Address outliers by comparing methodologies (e.g., static vs. flow-through systems) .

Q. How can the metabolic pathways of this compound in soil microbiota be elucidated using isotopic labeling?

- Methodological Answer :

- Isotopic Tracers : Incubate ¹⁴C-labeled compound in soil microcosms. Track ¹⁴CO₂ evolution to assess mineralization.

- Metabolite Profiling : Extract intermediates with accelerated solvent extraction (ASE) and identify via Q-TOF-MS/MS. Key metabolites may include 3-(2,4,5-trichlorophenoxy)propionic acid and 2-butoxyethanol .

Q. What experimental approaches can differentiate between abiotic and biotic degradation mechanisms of this compound in sediment systems?

- Methodological Answer :

- Sterilization Controls : Autoclave sediments (121°C, 15 psi, 30 min) to eliminate microbial activity. Compare degradation rates with live sediments.

- Advanced Analytics : Use GC×GC-TOFMS to detect non-polar degradation products (e.g., chlorophenols) and LC-HRMS for polar metabolites .

Safety and Regulatory Considerations

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.